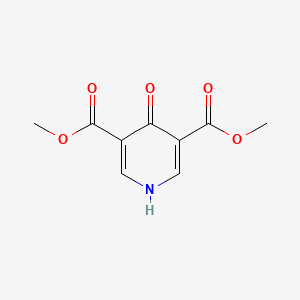
3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- is a chiral compound with significant interest in various fields of scientific research This compound is known for its unique structural features, which include a benzyl group, a cyclopropyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- typically involves several key steps. One common method includes the reaction of a suitable pyrrolidine derivative with benzyl chloride and cyclopropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like methanol . The intermediate products are then purified and further reacted to obtain the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of high-purity reagents and stringent quality control measures ensures the production of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- with minimal impurities.
化学反応の分析
Types of Reactions
3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
科学的研究の応用
3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
作用機序
The mechanism of action of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Some compounds similar to 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- include:
- (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
- (1R,2S,3R,4R)-3-(Isobutylamino)-4-(3-pyridinyl)-1,2-cyclopentanediol
Uniqueness
What sets 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- apart from similar compounds is its specific combination of functional groups and chiral centers, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C16H22N2O |
|---|---|
分子量 |
258.36 g/mol |
IUPAC名 |
(3R,4R)-1-benzyl-N-cyclopropyl-4-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O/c1-12-9-18(10-13-5-3-2-4-6-13)11-15(12)16(19)17-14-7-8-14/h2-6,12,14-15H,7-11H2,1H3,(H,17,19)/t12-,15-/m0/s1 |
InChIキー |
UUPRZHFECHMJNI-WFASDCNBSA-N |
異性体SMILES |
C[C@H]1CN(C[C@@H]1C(=O)NC2CC2)CC3=CC=CC=C3 |
正規SMILES |
CC1CN(CC1C(=O)NC2CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B8507510.png)
![methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate](/img/structure/B8507522.png)



![4-Pyridinecarboxamide, 2-bromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B8507545.png)


![4-(2,3-Dihydro-1H-indol-1-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8507562.png)

![5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B8507576.png)


